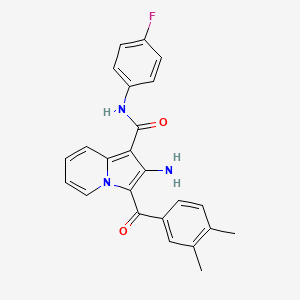

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

Description

“2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide” is a synthetic organic compound that belongs to the indolizine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Properties

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c1-14-6-7-16(13-15(14)2)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-10-8-17(25)9-11-18/h3-13H,26H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAVEBPRBNIJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Benzoyl Group: The 3,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation.

Amination and Carboxamide Formation: The amino and carboxamide groups can be introduced through nucleophilic substitution and amidation reactions, respectively.

Fluorophenyl Substitution: The 4-fluorophenyl group can be attached using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

Batch or Continuous Flow Processes: Depending on the reaction kinetics and scalability.

Catalyst and Solvent Selection: To enhance reaction efficiency and reduce environmental impact.

Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

“2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide” can undergo various chemical reactions, including:

Oxidation: Potentially leading to the formation of oxidized derivatives.

Reduction: Reducing agents can convert certain functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: For studying enzyme interactions and cellular pathways.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

Binding to Active Sites: Inhibiting or activating enzyme functions.

Modulating Receptor Activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-3-benzoylindolizine-1-carboxamide

- 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxamide

- 2-amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide

Uniqueness

“2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide” is unique due to the presence of both the 3,4-dimethylbenzoyl and 4-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a compound belonging to the indolizine family, which is noted for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry. The structural formula indicates the presence of functional groups that may contribute to its biological activities.

Anticancer Properties

Research has indicated that compounds similar to 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide exhibit significant anticancer properties. For example, studies on related indolizine derivatives have shown their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. These HDAC inhibitors have demonstrated potent antitumor activities with IC50 values in the nanomolar range against various cancer cell lines, such as A2780 and HepG2 .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in several studies. Analogous compounds have been shown to exhibit substantial anti-inflammatory activity, suggesting that 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide may possess similar properties. For instance, compounds derived from indolizines have been reported to reduce inflammation markers in vitro .

Antiviral Activity

Indolizine derivatives have been investigated for their antiviral properties, particularly against HIV. Some related compounds have demonstrated effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their potential in antiviral therapy .

The mechanisms underlying the biological activities of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide can be attributed to its interaction with specific molecular targets:

- HDAC Inhibition : The compound may inhibit HDAC enzymes, leading to increased acetylation of histones and modulation of gene expression associated with cancer cell proliferation and survival.

- Cell Cycle Arrest : Studies suggest that certain analogs induce cell cycle arrest at the G2/M phase, contributing to their antitumor effects.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activity of indolizine derivatives:

| Study | Compound | Activity | IC50 Values |

|---|---|---|---|

| NA | HDAC Inhibition | 95.2 nM (HDAC1) | |

| Indolizine Derivative | Anti-inflammatory | Not specified | |

| NNRTI Analog | Antiviral (HIV) | Sub-micromolar concentrations |

These findings illustrate the compound's potential across various therapeutic areas.

Q & A

Q. What are the established synthetic routes for 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., amines with coupling agents like EDCI/DCC) and benzoylation using 3,4-dimethylbenzoyl chloride .

- Purification : Column chromatography (hexane:ethyl acetate) or recrystallization ensures high purity .

Q. How is the compound characterized structurally and functionally?

Key methodologies include:

- Spectroscopy : -NMR (e.g., δ 7.37–7.27 for aromatic protons) and -NMR (e.g., δ 188.26 for carbonyl groups) confirm substituent positions .

- Mass Spectrometry : ESI-MS (e.g., m/z 327.2 [M+H]) validates molecular weight .

- Elemental Analysis : C, H, N percentages are cross-checked against theoretical values (e.g., C: 66.25% vs. observed 66.19%) .

Q. What experimental designs are used for preliminary biological activity screening?

- In Vitro Assays : Dose-response studies (e.g., 1–100 µM) in cancer cell lines (MTT assay) or antimicrobial tests (MIC against E. coli or S. aureus).

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for higher yield or selectivity?

- Quantum Chemical Calculations : Tools like Gaussian or ORCA predict transition states and intermediates, reducing trial-and-error approaches .

- Machine Learning : Training models on reaction databases (e.g., PubChem) identifies optimal conditions (e.g., solvent polarity, temperature) .

Q. How to resolve contradictions in reported biological activity data (e.g., inconsistent IC values)?

- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility, addressing false negatives .

- Assay Standardization : Validate protocols across labs (e.g., ATP levels in cytotoxicity assays) to minimize variability .

Q. What strategies are employed to analyze enzyme inhibition mechanisms?

- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

- Structural Analysis : X-ray crystallography or molecular docking (AutoDock Vina) identifies binding interactions with target enzymes (e.g., kinases) .

Q. How does structural modification (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity?

- SAR Studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare IC values in enzyme inhibition assays .

- Electron-Withdrawing Effects : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, measured via SPR or ITC .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for benzoylation steps, reducing side products .

- Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.